

Eliprodil's Potential in Parkinson's Disease Research: A Technical Guide

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Compound of Interest		
Compound Name:	Eliprodil	
Cat. No.:	B1671174	Get Quote

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Executive Summary

Eliprodil, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subunit NR2B, has emerged as a compound of interest in Parkinson's disease (PD) research. Its mechanism of action, targeting excitotoxicity and potentially modulating critical signaling pathways implicated in neurodegeneration and the side effects of current therapies, warrants a detailed examination. This technical guide provides a comprehensive overview of Eliprodil's core pharmacology, preclinical evidence in Parkinson's models, and its clinical investigation, with a focus on its potential to mitigate L-DOPA-induced dyskinesia (LID). This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to facilitate further research and development in this area.

Core Pharmacology of Eliprodil

Eliprodil is a non-competitive antagonist of the NMDA receptor, exhibiting significant selectivity for the NR2B subunit. This selectivity is a key aspect of its therapeutic potential, as NR2B-containing receptors are predominantly expressed in the striatum and hippocampus and are implicated in pathological glutamate signaling.

Quantitative Data: Binding Affinity and Potency



The following table summarizes the inhibitory concentrations (IC50) of **Eliprodil** for various NMDA receptor subtypes, highlighting its selectivity for NR2B.

Receptor Subtype	IC50 (μM)	Reference
NR2B	1	[1]
NR2A	>100	[1]
NR2C	>100	[1]

Preclinical Evidence in Parkinson's Disease Models

Eliprodil has been evaluated in various preclinical models of Parkinson's disease, primarily focusing on its effects on motor symptoms and the complications of levodopa therapy.

Effects on Motor Function

Studies in reserpine-treated rodent models, which induce a state of akinesia, have investigated **Eliprodil**'s potential to improve motor function.

Treatment	Dose (mg/kg)	Effect on Locomotion	Statistical Significance	Reference
Eliprodil	5	Weakly stimulated locomotion	-	[2]
Eliprodil	10-40	Reversed akinesia	Not statistically significant	[2]
Eliprodil + L- DOPA	-	Suppressed L- DOPA-induced motor stimulation	-	

Attenuation of L-DOPA-Induced Dyskinesia (LID)

The primary focus of **Eliprodil** research in Parkinson's disease has been its potential to alleviate LID, a debilitating side effect of long-term levodopa treatment. The overactivity of



corticostriatal glutamatergic pathways, acting on NR2B-containing NMDA receptors on striatal medium spiny neurons, is thought to be a key mechanism underlying LID.

Clinical Investigation in Parkinson's Disease

A key clinical study, NCT00001929, was conducted to assess the efficacy of **Eliprodil** in patients with advanced Parkinson's disease experiencing motor response complications associated with levodopa.

Clinical Trial NCT00001929 Overview

• Title: Treatment of Parkinson's Disease With Eliprodil

Status: Completed

• Phase: Phase 2

- Purpose: To evaluate the acute effects of the NR2B subtype-selective NMDA antagonist
 eliprodil on levodopa-associated motor response complications in patients with advanced
 Parkinson's Disease (PD).
- Participants: 20 participants with idiopathic Parkinson's Disease and motor response complications.

While the trial has been completed, detailed quantitative results are not publicly available in the searched literature.

Signaling Pathways and Mechanism of Action

Eliprodil's therapeutic potential in Parkinson's disease is rooted in its ability to modulate specific neuronal signaling pathways that are dysregulated in the disease.

NR2B-Mediated Signaling in Striatal Neurons

The binding of glutamate to NR2B-containing NMDA receptors triggers a cascade of intracellular events, primarily initiated by an influx of Ca²⁺. This can lead to the activation of various downstream effectors, including the extracellular signal-regulated kinase (ERK)

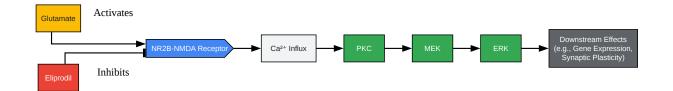


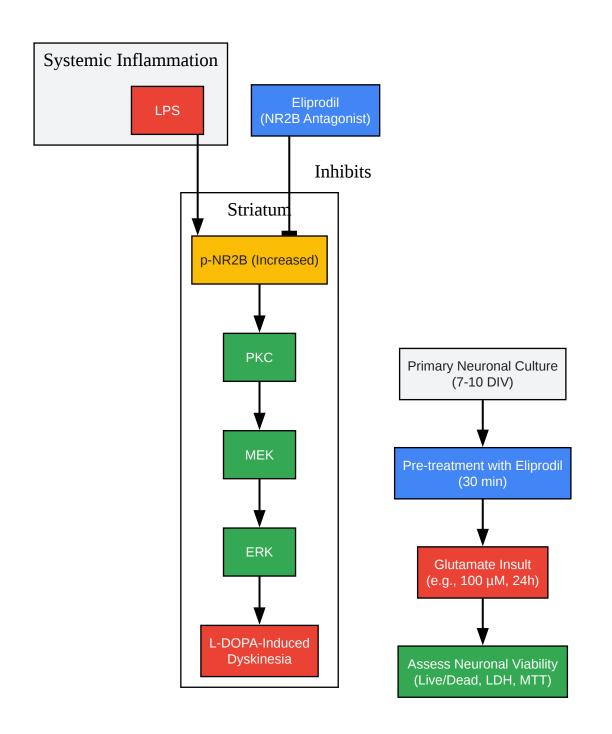




pathway. In the context of Parkinson's disease and LID, this pathway is believed to be hyperactive.







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